molecular formula C11H9FN2O2 B1487846 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid CAS No. 1340085-77-9

5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No.: B1487846
CAS No.: 1340085-77-9
M. Wt: 220.2 g/mol
InChI Key: GVTWGNLBOOYBIP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a fluorinated aromatic carboxylic acid that contains a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of 1-methyl-1H-pyrazole-5-carboxylic acid with a fluorinated benzene derivative in the presence of a palladium catalyst.

  • Direct Fluorination: Direct fluorination of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid using fluorinating agents such as Selectfluor or xenon difluoride.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, to replace the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

  • Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes

  • Reduction: Alcohols or amines

  • Substitution: Amides, esters, or ethers

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

  • 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)methoxyaniline

Uniqueness: Compared to similar compounds, 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has a distinct fluorine atom and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTWGNLBOOYBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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